Ersentilide
Overview
Description
Ersentilide is a chemical compound known for its role as a beta adrenergic receptor antagonist. It is primarily used in the treatment of cardiovascular conditions, particularly for its antiarrhythmic properties. The compound’s IUPAC name is N-[4-[2-Hydroxy-3-[2-(4-imidazol-1-ylphenoxy)ethylamino]propoxy]phenyl]methanesulfonamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ersentilide involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the imidazole derivative: This involves the reaction of 4-imidazole with phenol derivatives under controlled conditions.
Etherification: The imidazole derivative is then subjected to etherification with an appropriate alkylating agent to form the intermediate.
Sulfonamide formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Ersentilide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, particularly at the imidazole ring.
Substitution: this compound can participate in substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted phenyl derivatives.
Scientific Research Applications
Ersentilide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of beta adrenergic receptor antagonists and their chemical properties.
Biology: this compound is used in biological studies to understand its effects on cellular processes and receptor interactions.
Industry: this compound is used in the pharmaceutical industry for the development of new cardiovascular drugs.
Mechanism of Action
Ersentilide exerts its effects by blocking beta adrenergic receptors, which are involved in the regulation of heart rate and contractility. The compound also blocks the rapid component of the delayed rectifier potassium channel (IKr), which plays a crucial role in cardiac repolarization. By inhibiting these targets, this compound helps to stabilize cardiac rhythm and prevent arrhythmias .
Comparison with Similar Compounds
Ersentilide is unique in its dual action as both a beta adrenergic receptor antagonist and an IKr blocker. Similar compounds include:
Propranolol: A non-selective beta adrenergic receptor antagonist.
Sotalol: A beta adrenergic receptor antagonist with additional potassium channel blocking properties.
Amiodarone: A multi-channel blocker with antiarrhythmic properties.
Compared to these compounds, this compound offers a unique combination of beta adrenergic receptor antagonism and IKr blockade, making it particularly effective in the management of arrhythmias .
Properties
IUPAC Name |
N-[4-[2-hydroxy-3-[2-(4-imidazol-1-ylphenoxy)ethylamino]propoxy]phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-31(27,28)24-17-2-6-21(7-3-17)30-15-19(26)14-22-11-13-29-20-8-4-18(5-9-20)25-12-10-23-16-25/h2-10,12,16,19,22,24,26H,11,13-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWUQVSQIFFFKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OCC(CNCCOC2=CC=C(C=C2)N3C=CN=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869708 | |
Record name | N-{4-[2-Hydroxy-3-({2-[4-(1H-imidazol-1-yl)phenoxy]ethyl}amino)propoxy]phenyl}methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128264-20-0 | |
Record name | N-[4-[2-Hydroxy-3-[[2-[4-(1H-imidazol-1-yl)phenoxy]ethyl]amino]propoxy]phenyl]methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128264-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CK 3579 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128264200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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